molecular formula C18H22N2O6S B14953922 N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide

Cat. No.: B14953922
M. Wt: 394.4 g/mol
InChI Key: JIMNTJAAOMTJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a dimethoxyphenyl ring, an ethoxyphenyl ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-ethoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
  • N-{4-[(2,5-Dimethoxyphenyl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide

Uniqueness

N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide

InChI

InChI=1S/C18H22N2O6S/c1-5-26-17-9-7-14(11-16(17)19-12(2)21)27(22,23)20-15-8-6-13(24-3)10-18(15)25-4/h6-11,20H,5H2,1-4H3,(H,19,21)

InChI Key

JIMNTJAAOMTJHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.